

An In-depth Technical Guide to 2-Ketocyclohexanecarboxylic Acid (CAS 18709-01-8)

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Compound of Interest

Compound Name: 2-Oxocyclohexanecarboxylic acid

Cat. No.: B098551

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-ketocyclohexanecarboxylic acid (CAS 18709-01-8), a versatile building block in organic synthesis. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and purification, and presents an analysis of its spectral characteristics. While direct experimental data on the biological activity of 2-ketocyclohexanecarboxylic acid is limited in publicly available literature, this guide explores the known activities of structurally related compounds to provide a basis for future research and drug discovery endeavors. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

2-Ketocyclohexanecarboxylic acid, also known as **2-oxocyclohexanecarboxylic acid**, is a cyclic keto-acid with the chemical formula $C_7H_{10}O_3$.^{[1][2]} Its bifunctional nature, containing both a ketone and a carboxylic acid, makes it a valuable intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals.^[3] The cyclohexane scaffold is a common motif in many biologically active compounds, suggesting potential, yet largely unexplored, pharmacological applications for this molecule and its derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-ketocyclohexanecarboxylic acid is presented in Table 1. The data is compiled from various chemical suppliers and databases.

Property	Value	Reference(s)
CAS Number	18709-01-8	[1][2]
Molecular Formula	C ₇ H ₁₀ O ₃	[1][2]
Molecular Weight	142.15 g/mol	[1][2]
Appearance	White crystalline powder or colorless to pale yellow solid/liquid	[3]
Melting Point	81-82 °C (decomposes)	[3]
Boiling Point	309.7 ± 35.0 °C (Predicted)	[3]
Density	1.233 ± 0.06 g/cm ³ (Predicted)	[3]
Solubility	Soluble in polar solvents such as water and alcohols.	[3]
pKa	3.52 ± 0.20 (Predicted)	[3]
SMILES	<chem>O=C1CCCCC1C(=O)O</chem>	[2]
InChI	InChI=1S/C7H10O3/c8-6-4-2-1-3-5(6)7(9)10/h5H,1-4H2,(H,9,10)	[2]

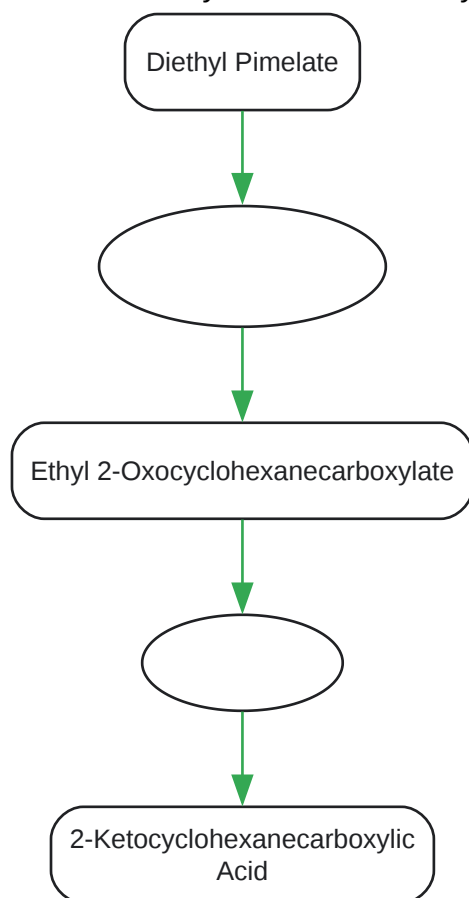
Synthesis and Purification

The most common and efficient synthesis of 2-ketocyclohexanecarboxylic acid involves a two-step process: the Dieckmann condensation of a pimelic acid diester to form the corresponding cyclic β -keto ester, followed by hydrolysis of the ester to the desired carboxylic acid.

Synthesis Workflow

The overall synthetic pathway is illustrated in the following diagram.

Synthesis of 2-Ketocyclohexanecarboxylic Acid



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Caption: Synthesis workflow for 2-ketocyclohexanecarboxylic acid.

Experimental Protocols

This protocol is adapted from established procedures for Dieckmann condensations.^{[4][5][6]}

- Materials:
 - Diethyl pimelate
 - Sodium ethoxide (or sodium metal in absolute ethanol)
 - Anhydrous toluene or benzene

- Hydrochloric acid (for workup)
- Diethyl ether
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Procedure:
 - In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, place sodium ethoxide (1.1 equivalents) in anhydrous toluene.
 - Heat the mixture to reflux with vigorous stirring.
 - Add a solution of diethyl pimelate (1.0 equivalent) in anhydrous toluene dropwise from the dropping funnel over a period of 1-2 hours.
 - After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).
 - Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
 - Slowly add dilute hydrochloric acid with stirring until the mixture is acidic (pH ~2-3).
 - Transfer the mixture to a separatory funnel and separate the layers.
 - Extract the aqueous layer with diethyl ether (3 x volume).
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
 - Filter and concentrate the solvent under reduced pressure to yield crude ethyl 2-oxocyclohexanecarboxylate.

This protocol is a general procedure for the saponification of a β -keto ester.

- Materials:

- Crude ethyl 2-oxocyclohexanecarboxylate
- Potassium hydroxide (or sodium hydroxide)
- Ethanol
- Water
- Concentrated hydrochloric acid
- Diethyl ether
- Anhydrous sodium sulfate
- Procedure:
 - Dissolve the crude ethyl 2-oxocyclohexanecarboxylate in ethanol in a round-bottom flask.
 - Add a solution of potassium hydroxide (2.0-3.0 equivalents) in water.
 - Heat the mixture to reflux for 2-4 hours. The progress of the hydrolysis can be monitored by TLC.
 - After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
 - Dissolve the remaining aqueous residue in water and wash with diethyl ether to remove any unreacted starting material or neutral impurities.
 - Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate of 2-ketocyclohexanecarboxylic acid should form.
 - Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).
 - Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Purification

The crude 2-ketocyclohexanecarboxylic acid can be purified by recrystallization.

- Procedure:
 - Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexanes, or hot water).
 - Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
 - Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Data

While experimentally obtained spectra for 2-ketocyclohexanecarboxylic acid are not readily available in public databases, the expected spectral characteristics can be predicted based on the functional groups present and data from its esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Functional Group	Expected Chemical Shift (δ , ppm)	Notes
^1H NMR	Carboxylic Acid (-COOH)	10.0 - 13.0	Broad singlet, exchangeable with D_2O .
α -proton (-CH(CO)-)	3.0 - 3.5	Multiplet, deshielded by both carbonyl groups.	
Cyclohexane protons (-CH ₂)	1.5 - 2.5	Complex multiplets.	
^{13}C NMR	Carboxylic Acid Carbonyl (-COOH)	170 - 185	
Ketone Carbonyl (C=O)	200 - 220		
α -carbon (-CH(CO)-)	50 - 60		
Cyclohexane carbons (-CH ₂)	20 - 40		

Infrared (IR) Spectroscopy

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Appearance
Carboxylic Acid O-H	Stretch	2500 - 3300	Very broad
C-H (sp ³)	Stretch	2850 - 3000	Medium to strong, sharp peaks
Ketone C=O	Stretch	~1715	Strong, sharp
Carboxylic Acid C=O	Stretch	~1700	Strong, sharp (often overlaps with ketone C=O)
C-O	Stretch	1210 - 1320	Medium
O-H	Bend	1395 - 1440	Medium

Mass Spectrometry (MS)

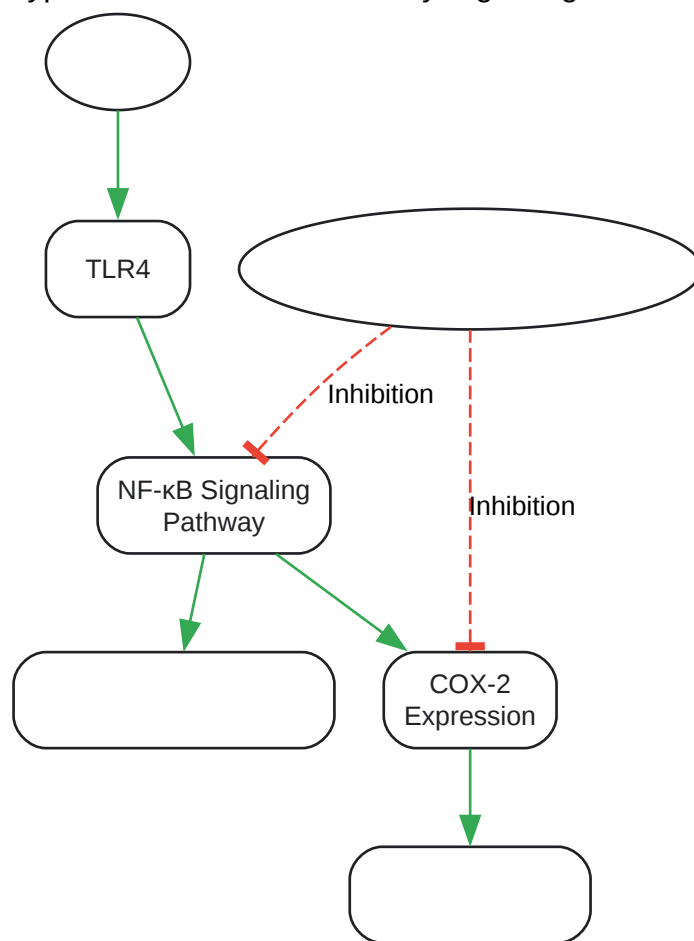
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 142. Key fragmentation patterns for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45). Alpha-cleavage adjacent to the ketone carbonyl is also a likely fragmentation pathway.

Biological Activity and Potential Applications

Direct experimental studies on the biological activity of 2-ketocyclohexanecarboxylic acid are scarce in the available scientific literature. However, the cyclohexane carboxylic acid scaffold is present in a number of compounds with demonstrated pharmacological effects.

- **Anti-inflammatory and Analgesic Potential:** Derivatives of cyclohexene carboxylic acid have been shown to possess anti-inflammatory and antiproliferative properties.^[7] Some of these compounds have demonstrated the ability to inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.^[7] This suggests that 2-ketocyclohexanecarboxylic acid could be a starting point for the development of novel anti-inflammatory agents. A hypothetical signaling pathway for the anti-inflammatory action of related compounds is shown below.

Hypothetical Anti-Inflammatory Signaling Pathway

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Caption: Hypothetical inhibition of inflammatory pathways.

- **Antimicrobial Activity:** Various carboxylic acids and their derivatives have been investigated for their antimicrobial properties.[8] The mechanism of action often involves the disruption of microbial cell membranes or interference with essential metabolic pathways. While no specific data exists for 2-ketocyclohexanecarboxylic acid, its structural features warrant investigation into its potential as an antimicrobial agent.

Experimental Protocols for Biological Evaluation

For researchers interested in exploring the biological activities of 2-ketocyclohexanecarboxylic acid, the following standard in vitro assays are recommended.

- Cell Line: RAW 264.7 murine macrophages.
- Procedure:
 - Seed RAW 264.7 cells in 96-well plates and allow them to adhere.
 - Pre-treat cells with various concentrations of 2-ketocyclohexanecarboxylic acid for 1 hour.
 - Stimulate the cells with LPS (1 $\mu\text{g/mL}$) for 24 hours.
 - Collect the cell culture supernatant.
 - Measure the concentration of pro-inflammatory cytokines (e.g., TNF- α , IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
 - Determine the IC_{50} value for the inhibition of cytokine release.
- Microorganisms: A panel of clinically relevant bacteria (e.g., *Staphylococcus aureus*, *Escherichia coli*) and fungi (e.g., *Candida albicans*).
- Procedure:
 - Prepare a two-fold serial dilution of 2-ketocyclohexanecarboxylic acid in a 96-well microtiter plate containing appropriate growth medium.
 - Inoculate each well with a standardized suspension of the test microorganism.
 - Incubate the plates under appropriate conditions (e.g., 37 $^{\circ}\text{C}$ for 24 hours for bacteria).
 - Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion

2-Ketocyclohexanecarboxylic acid is a readily accessible and versatile chemical intermediate. Its synthesis via the Dieckmann condensation and subsequent hydrolysis is a well-established and efficient process. While its spectroscopic properties can be reasonably predicted, a lack of publicly available experimental spectra highlights an area for further characterization. The most

significant knowledge gap lies in its biological activity. Based on the pharmacological profiles of structurally related cyclohexane carboxylic acid derivatives, 2-ketocyclohexanecarboxylic acid represents a promising, yet underexplored, scaffold for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and antimicrobial research. This technical guide provides a solid foundation for researchers and drug development professionals to initiate further investigation into this intriguing molecule.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Ketocyclohexanecarboxylic Acid (CAS 18709-01-8)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b098551#2-ketocyclohexanecarboxylic-acid-cas-number-18709-01-8]

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